Welcome to the BenchChem Online Store!
molecular formula C11H13BrO2 B8631209 6-(4-bromophenyl)tetrahydro-2H-Pyran-3-ol

6-(4-bromophenyl)tetrahydro-2H-Pyran-3-ol

Cat. No. B8631209
M. Wt: 257.12 g/mol
InChI Key: BGYSCUHCVPYXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09108956B2

Procedure details

To a round bottom flask containing 1-(4-bromophenyl)-5-hydroxypentane-1,4-dione (800 mg, 2.95 mmol) was added DCM (40 ml). The solution was cooled under an ice-bath and a solution of Boron trifluroide (diethyl ether complex, 0.89 ml, 7.00 mmol) was added dropwise. After the addition, triethylsilane (1.11 ml, 6.96 mmol) was also added and the reaction was stirred in an ice-bath for 85 minutes. The mixture was quenched with a saturated of NaHCO3 and was extracted twice with DCM. The combined organic portions was dried over sodium sulfate, filtered and concentrated to afford a crude residue. Column purification afforded the title compound as thick oil (638 mg, 84% conversion). MS (ESI) m/z, non-ionizable. Retention time 1.17 min. (Condition X).
Name
1-(4-bromophenyl)-5-hydroxypentane-1,4-dione
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][CH2:10][C:11](=[O:14])[CH2:12]O)=[CH:4][CH:3]=1.C([SiH](CC)CC)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:15][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
1-(4-bromophenyl)-5-hydroxypentane-1,4-dione
Quantity
800 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CCC(CO)=O)=O
Step Two
Name
Quantity
1.11 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred in an ice-bath for 85 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled under an ice-bath
ADDITION
Type
ADDITION
Details
a solution of Boron trifluroide (diethyl ether complex, 0.89 ml, 7.00 mmol) was added dropwise
ADDITION
Type
ADDITION
Details
was also added
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with a saturated of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a crude residue
CUSTOM
Type
CUSTOM
Details
Column purification

Outcomes

Product
Details
Reaction Time
85 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1CCC(CO1)O
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.